molecular formula C15H12N2O5 B2760992 Bis(4-methyl-3-nitrophenyl)methanone CAS No. 19910-92-0

Bis(4-methyl-3-nitrophenyl)methanone

Cat. No.: B2760992
CAS No.: 19910-92-0
M. Wt: 300.27
InChI Key: IRIXNJMNGNFXGF-UHFFFAOYSA-N
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Description

Bis(4-methyl-3-nitrophenyl)methanone is an organic compound with the molecular formula C15H12N2O5 It is characterized by the presence of two 4-methyl-3-nitrophenyl groups attached to a central methanone (carbonyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-methyl-3-nitrophenyl)methanone typically involves the reaction of 4-methyl-3-nitrobenzoyl chloride with an appropriate nucleophile under controlled conditions. One common method involves the use of aluminum chloride as a catalyst in a Friedel-Crafts acylation reaction. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The reaction conditions are carefully monitored to minimize by-products and maximize yield .

Chemical Reactions Analysis

Types of Reactions

Bis(4-methyl-3-nitrophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid), sulfuric acid as a catalyst.

    Oxidation: Potassium permanganate, acetone solvent.

Major Products Formed

    Reduction: Bis(4-methyl-3-aminophenyl)methanone.

    Substitution: Halogenated or nitrated derivatives of this compound.

    Oxidation: Quinone derivatives.

Scientific Research Applications

Bis(4-methyl-3-nitrophenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Bis(4-methyl-3-nitrophenyl)methanone involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic substitution reactions also allows it to modify biomolecules and affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Bis(4-methyl-3-aminophenyl)methanone: A reduced form of Bis(4-methyl-3-nitrophenyl)methanone with amino groups instead of nitro groups.

    Bis(4-chloro-3-nitrophenyl)methanone: A halogenated derivative with chlorine atoms instead of methyl groups.

    Bis(4-methyl-3-hydroxyphenyl)methanone: A hydroxylated derivative with hydroxyl groups instead of nitro groups.

Uniqueness

This compound is unique due to the presence of both nitro and methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

bis(4-methyl-3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c1-9-3-5-11(7-13(9)16(19)20)15(18)12-6-4-10(2)14(8-12)17(21)22/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIXNJMNGNFXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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